6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine typically involves the condensation of 6-chloro-1H-benzimidazole-2-thiol with a triazine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or thiols in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile used .
Scientific Research Applications
6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. This compound may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like thiabendazole and albendazole, which are known for their antiparasitic activities.
Triazine derivatives: Compounds such as atrazine and simazine, used as herbicides.
Uniqueness
6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine is unique due to its dual functionality, combining the properties of both benzimidazole and triazine moieties. This dual functionality enhances its potential as a versatile pharmacophore with applications in various fields of research and industry .
Properties
IUPAC Name |
6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7S/c12-5-1-2-6-7(3-5)16-11(15-6)20-4-8-17-9(13)19-10(14)18-8/h1-3H,4H2,(H,15,16)(H4,13,14,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAOTLBGZLUVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)SCC3=NC(=NC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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